![molecular formula C40H48N10Na4O17 B12447262 tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate](/img/structure/B12447262.png)
tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate (2:4:5) (9CI) is a complex organic compound It is a derivative of L-glutamic acid, which is an important amino acid in the human body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize yield. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It plays a role in studying cellular processes and metabolic pathways, particularly those involving amino acids and nucleotides.
Medicine: It is investigated for its potential therapeutic effects, including its role in cancer treatment and as an antifolate agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes involved in folate metabolism, such as thymidylate synthase and dihydrofolate reductase. By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation and growth, particularly in cancer cells.
Comparaison Avec Des Composés Similaires
L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate can be compared with other similar compounds, such as:
Pemetrexed: A similar antifolate agent used in cancer treatment, known for its ability to inhibit multiple enzymes involved in folate metabolism.
Methotrexate: Another antifolate drug that inhibits dihydrofolate reductase, used in the treatment of cancer and autoimmune diseases.
Raltitrexed: An antifolate that specifically inhibits thymidylate synthase, used in the treatment of colorectal cancer.
The uniqueness of L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, sodium salt, hydrate lies in its specific structure and the combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C40H48N10Na4O17 |
|---|---|
Poids moléculaire |
1032.8 g/mol |
Nom IUPAC |
tetrasodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate |
InChI |
InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/q;;4*+1;;;;;/p-4 |
Clé InChI |
ZCTCZKWJFTYNMZ-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


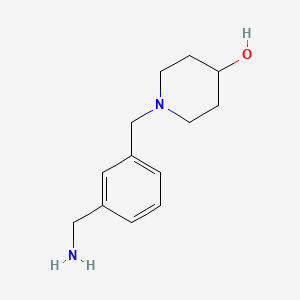
![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
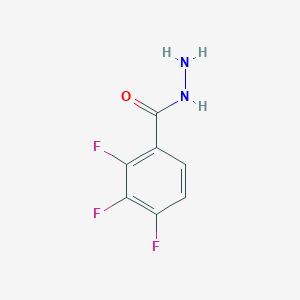
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B12447193.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
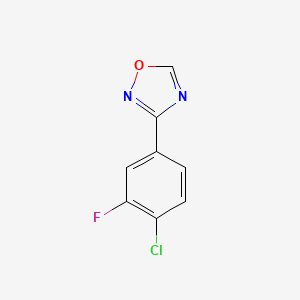
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12447216.png)
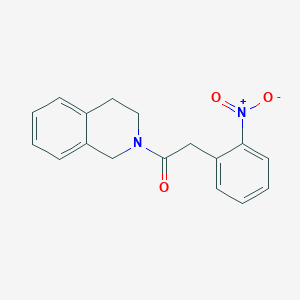
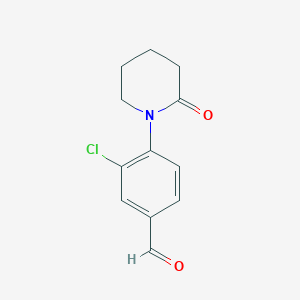
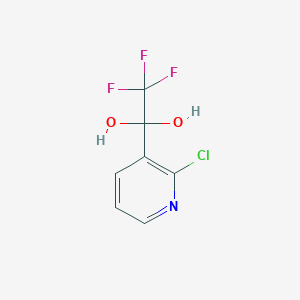
![[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)
